![molecular formula C6H9ClN2 B2858132 5-Azaspiro[2.3]hexane-1-carbonitrile hcl CAS No. 2402840-00-8](/img/structure/B2858132.png)
5-Azaspiro[2.3]hexane-1-carbonitrile hcl
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Description
5-Azaspiro[2.3]hexane-1-carbonitrile HCl is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a heterocyclic organic compound that contains a five-membered ring and a nitrogen atom. It has been found to have a wide range of potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Diastereoselective Cycloadditions
2-Methyleneaziridines undergo [2π+2π] cycloadditions with tetracyanoethylene to produce diastereomeric 5-azaspiro[3.2]hexanes. The diastereoselectivity of these cycloadditions is dependent on the nature of the N-substituent, showcasing the compound's utility in producing structurally complex and stereospecific molecules (Shipman, Ross, & Slawin, 1999).
Novel Synthesis of 1-Azaspiro[4.4]nonanes
A new synthetic approach has been developed for 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, demonstrating the utility of diiron nonacarbonyl-assisted spirocyclization reactions. This synthesis provides a route to diastereomerically pure compounds, valuable for further chemical and pharmacological studies (Gravestock & McKenzie, 2002).
Chemical Properties and Reactions
Studies on the hydrolysis and acylation of imino groups in specific isomers of azaspiro compounds have led to the formation of derivatives with varied chemical structures, highlighting the chemical versatility and reactivity of these compounds (Belikov et al., 2013).
Medicinal Chemistry Applications
Azaspiroheptanes have been analyzed as replacements for common heterocycles in medicinal chemistry, showing that they can significantly alter the lipophilicity of molecules. This property is crucial for designing drugs with improved pharmacokinetic profiles (Degorce, Bodnarchuk, & Scott, 2019).
Directed Ring-Opening Reactions
The directed ring-opening of 1,5-dioxaspiro[3.2]hexanes has been explored, providing a pathway to 2,2-disubstituted oxetanes. This research offers insights into controlling the outcome of nucleophilic ring-opening reactions, crucial for developing synthetic methodologies (Taboada et al., 2003).
properties
IUPAC Name |
5-azaspiro[2.3]hexane-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-2-5-1-6(5)3-8-4-6;/h5,8H,1,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBYSQUFNQTCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CNC2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[2.3]hexane-2-carbonitrile;hydrochloride |
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